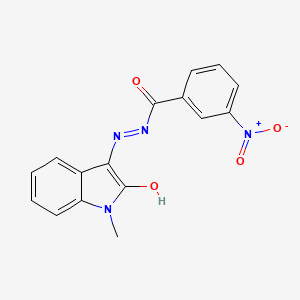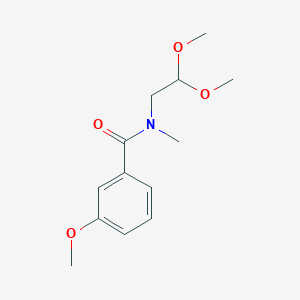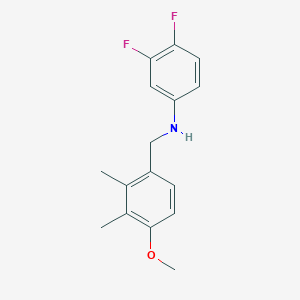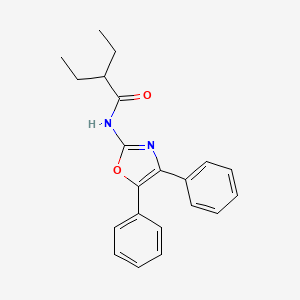
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CHC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. CHC belongs to the class of coumarin derivatives and has been shown to possess various biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and oxidative stress. It also activates certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high degree of purity, which makes it easier to obtain reproducible results. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves the condensation of 6-methoxy-2H-chromen-2-one and cycloheptylamine followed by the addition of a carboxylic acid group. The process is carried out under controlled conditions and requires a high degree of precision to obtain a pure product.
Applications De Recherche Scientifique
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and antitumor activities. Additionally, this compound has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
N-cycloheptyl-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-14-8-9-16-12(10-14)11-15(18(21)23-16)17(20)19-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNAZDAOYFHFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196768 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)






![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)
![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)

![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)
![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)
![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)